1-Phenyl-1,2-propanedione-2-oxime

Dental Materials Photopolymerization Color Stability

Procure 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7) for critical R&D and industrial applications. As the unsubstituted α-oximinoketone, its unique electronic and steric profile enables a 70 nm spectral separation between Cu(II) and Ni(II) complexes—a capability not replicated by substituted analogues or the 1-oxime isomer [1,2]. It serves as the essential precursor for PPDOT thiosemicarbazone ligands for simultaneous dual-metal spectrophotometric determination and for phenylpropanedione (PPD) photoinitiator systems that deliver superior color stability over camphorquinone (CQ) in dental resins [3]. Ensure your analytical or formulation work begins with the correct isomer to guarantee reproducible results and method validity.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 119-51-7
Cat. No. B093574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,2-propanedione-2-oxime
CAS119-51-7
Synonyms1-phenyl-1,2-propanedione-2-oxime
alpha-isonitropropiophenone
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=NO)C(=O)C1=CC=CC=C1
InChIInChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7-
InChIKeyYPINLRNGSGGJJT-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7) Technical Procurement Guide: Core Identity and Differentiating Attributes


1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7; also known as 2-isonitrosopropiophenone or α-(hydroxyimino)propiophenone; molecular formula C9H9NO2; molecular weight 163.17 g/mol) is an aromatic α-oximinoketone characterized by its oxime functional group adjacent to a phenyl-bearing carbonyl moiety . This compound is commercially available as a white to light yellow crystalline solid with a melting point of 113–115 °C and a UV absorption maximum (λmax) of 398 nm in methanol . Its structural features confer two functionally significant properties: (i) capacity to form stable chelate complexes with transition metal ions via its nitrogen and oxygen donor atoms, enabling applications in coordination chemistry and analytical reagent development, and (ii) photochemical activity as a Norrish Type I photoinitiator (phenylpropanedione, PPD) for free-radical polymerization, where its absorption profile offers distinct advantages in color-critical applications .

1-Phenyl-1,2-propanedione-2-oxime Procurement Risk: Why Alternative α-Oximinoketones and Photoinitiators Are Not Interchangeable


Substituting 1-phenyl-1,2-propanedione-2-oxime with seemingly analogous compounds—including other α-diketone monoximes (e.g., 1-(4-chlorophenyl)-1,2-propanedione-2-oxime, 1-(3,4-dimethoxyphenyl)-1,2-propanedione-2-oxime), structurally distinct photoinitiators (e.g., camphorquinone, CQ), or alternative analytical complexation reagents—introduces material performance deviations that cannot be accommodated through simple stoichiometric adjustment [1]. The unsubstituted phenyl group in this compound confers a distinct balance of metal-binding affinity, steric accessibility, and electronic properties that directly governs: (i) the wavelength separation (Δλ = 70 nm) between Cu(II) and Ni(II) complexes essential for simultaneous spectrophotometric determination without deconvolution algorithms; (ii) the λmax position (400 nm) and color stability profile that differentiates it from the yellow-tinting CQ (λmax = 468 nm) in esthetic dental resins; and (iii) the specific reduction potential and polarographic behavior that determines its suitability as an electrochemical probe versus its 1-oxime isomer [2]. These differences are quantifiable and irreversible through formulation or method modification.

1-Phenyl-1,2-propanedione-2-oxime Comparative Evidence: Head-to-Head Performance Data Against Closest Alternatives


Color Stability Advantage: PPD (Derived from 1-Phenyl-1,2-propanedione-2-oxime) vs Camphorquinone (CQ) in Dental Resin Photopolymerization

In dental resin formulations, the photoinitiator phenylpropanedione (PPD)—the photochemically active species derived from 1-phenyl-1,2-propanedione-2-oxime—offers a quantifiable color stability advantage over the industry-standard camphorquinone (CQ). CQ exhibits a molar extinction coefficient of only 40 dm³·mol⁻¹·cm⁻¹ in the 400–500 nm visible range and imparts a strong, persistent yellow coloration to cured resins, a known esthetic limitation in anterior restorations [1]. In contrast, PPD has been demonstrated to improve the color stability of the final polymerized material [1]. The absorption maximum of PPD is positioned at λmax = 400 nm, which is blue-shifted by 68 nm relative to CQ's λmax = 468 nm, reducing visible yellow chromophore formation [1].

Dental Materials Photopolymerization Color Stability

Simultaneous Cu(II)/Ni(II) Determination: PPDOT (PPD-Thiosemicarbazone Derivative) Enables Dual-Metal Quantification Without Spectral Deconvolution

1-Phenyl-1,2-propanedione-2-oxime serves as the critical precursor for synthesizing 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT), a chromogenic reagent that enables the simultaneous spectrophotometric determination of copper(II) and nickel(II) in a single analytical run. The Cu(II)-PPDOT complex exhibits maximum absorbance at 465 nm, while the Ni(II)-PPDOT complex absorbs maximally at 395 nm, providing a spectral separation of 70 nm that permits direct, deconvolution-free simultaneous quantification [1][2]. For nickel(II) specifically, the Ni(II)-PPDOT complex demonstrates a molar absorptivity of 1.2 × 10⁴ dm³·mol⁻¹·cm⁻¹ at 395 nm and a Sandell's sensitivity of 0.0050 µg·cm⁻² in sodium acetate-acetic acid buffer medium (pH ~4.5–5.5) [3]. This dual-wavelength capability has been validated in complex matrices including edible oils and seeds [1].

Analytical Chemistry Spectrophotometry Metal Determination

Isomer-Dependent Electrochemical Reduction Behavior: 2-Oxime vs 1-Oxime Differentiation for Polarographic and Electroanalytical Applications

The two isomeric monoximes of 1-phenyl-1,2-propanedione (the 1-oxime and the 2-oxime) exhibit demonstrably different electrochemical reduction patterns under polarographic conditions. While most aryl oximes undergo a single, pH-dependent four-electron reduction wave yielding the corresponding amine, the reduction behavior of 1-phenyl-1,2-propanedione monoximes diverges from this general pattern due to differences in interposed acid–base equilibria and the rate of their establishment [1]. Specifically, the difference in such reactions causes different reduction patterns for the two isomeric monoximes of 1-phenyl-1,2-propanedione, with the 2-oxime isomer (CAS 119-51-7) exhibiting a distinct polarographic profile relative to its 1-oxime counterpart [1][2].

Electrochemistry Polarography Reduction Mechanism

Enhanced Ni(II) Complexation Bond Strength: Shorter Ni–Donor Bond Distances vs Typical Thiosemicarbazone Ligands

When 1-phenyl-1,2-propanedione-2-oxime is derivatized with thiosemicarbazide moieties to form tridentate oxime-thiosemicarbazone ligands (e.g., HPohexim), the resulting nickel(II) complex [Ni(Pohexim)₂] exhibits Ni–donor atom bond distances that are shorter than those observed for other six-coordinate nickel(II) complexes containing monoanionic tridentate thiosemicarbazone ligands [1]. In this complex, the two monoanionic ligands coordinate in a meridional arrangement via the oxime nitrogen, the thiosemicarbazone imine nitrogen, and the thiolato sulfur atoms [1]. The observed bond distance contraction indicates stronger metal–ligand binding, a direct consequence of the electronic and steric environment conferred by the 1-phenyl-1,2-propanedione-2-oxime core scaffold.

Coordination Chemistry Crystallography Ligand Design

1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7) Validated Application Scenarios Based on Comparative Evidence


Synthesis of PPDOT Chromogenic Reagent for Simultaneous Cu(II) and Ni(II) Quality Control Testing in Edible Oils and Food Matrices

Analytical quality control laboratories requiring efficient, cost-effective determination of copper and nickel in edible oils, seeds, hydrogenated vegetable oils, or chocolate should procure 1-phenyl-1,2-propanedione-2-oxime as the precursor for synthesizing PPDOT (1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone). The resulting reagent enables simultaneous dual-metal quantification in a single spectrophotometric run, leveraging the 70 nm spectral separation (465 nm for Cu(II), 395 nm for Ni(II)) to eliminate the need for sequential or separate analyses [1][2]. This approach reduces sample preparation time, reagent consumption, and instrumentation requirements compared to methods using single-metal chromogenic reagents or requiring chromatographic separation. The method has been validated for Ni(II) detection with molar absorptivity of 1.2 × 10⁴ dm³·mol⁻¹·cm⁻¹ and Sandell's sensitivity of 0.0050 µg·cm⁻² at 395 nm [3].

Formulation of Esthetic, Color-Stable Dental Resin Composites for Anterior Restorations Using PPD Photoinitiator Systems

Dental material manufacturers developing visible-light-cured resin composites for anterior (front-tooth) restorations should select phenylpropanedione (PPD) photoinitiator systems—derived from or structurally equivalent to 1-phenyl-1,2-propanedione-2-oxime—over conventional camphorquinone (CQ) systems. The comparative evidence demonstrates that PPD provides superior color stability in the cured material, whereas CQ imparts a strong yellow tint due to its low molar extinction coefficient (40 dm³·mol⁻¹·cm⁻¹) in the 400–500 nm range and its λmax at 468 nm [1]. PPD's blue-shifted absorption (λmax = 400 nm) reduces visible yellow chromophore formation, meeting the esthetic requirements for anterior restorations where yellowing is clinically unacceptable. Formulators should note that PPD requires LED light sources with violet emission bands (380–420 nm) for optimal activation [1].

Electroanalytical Method Development Requiring Predictable, Isomer-Specific Oxime Reduction Behavior

Researchers developing polarographic or voltammetric methods for oxime analysis or utilizing oximes as electrochemical probes must specify the 2-oxime isomer (CAS 119-51-7) rather than the 1-oxime isomer, as the two isomeric monoximes of 1-phenyl-1,2-propanedione exhibit demonstrably different reduction patterns under identical polarographic conditions [1][2]. Unlike typical aryl oximes that follow a single four-electron reduction pathway to the amine, these isomeric monoximes display distinct, non-interconvertible electrochemical behaviors due to differences in acid–base equilibria and protonation kinetics [1]. Procurement of the incorrect isomer will yield irreproducible results and invalidate method validation efforts.

Coordination Chemistry and Chelator Design: Synthesis of High-Affinity Tridentate Oxime-Thiosemicarbazone Ligands for Transition Metal Binding

Inorganic and bioinorganic chemists designing metal-selective chelators—including those for iron chelation in free radical damage mitigation as described in EP 0754039 A4 [1]—should utilize 1-phenyl-1,2-propanedione-2-oxime as the core scaffold for constructing tridentate oxime-thiosemicarbazone ligands. Crystallographic evidence confirms that nickel(II) complexes of ligands derived from this precursor (e.g., HPohexim) exhibit shorter Ni–donor bond distances than those found in other six-coordinate thiosemicarbazone complexes, indicating stronger metal–ligand binding and enhanced complex stability [2]. This structural advantage translates to higher stability constants, making this scaffold a preferred starting material for applications requiring robust metal chelation, including analytical preconcentration, metal ion sensing, and therapeutic chelator development.

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